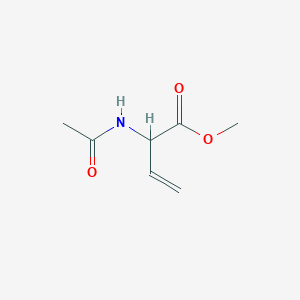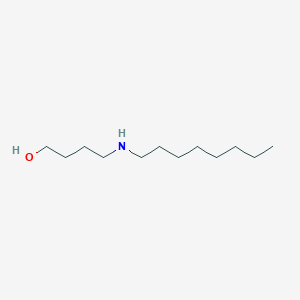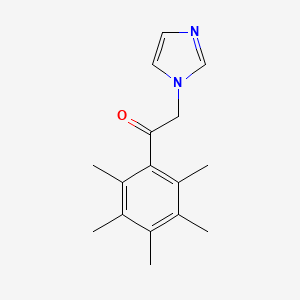![molecular formula C10H7NO B14456275 5,9-Methanofuro[3,2-D]azocine CAS No. 72066-42-3](/img/structure/B14456275.png)
5,9-Methanofuro[3,2-D]azocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Methanofuro[3,2-D]azocine is a complex organic compound with the molecular formula C10H7NO. This compound contains a total of 19 atoms, including 7 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . It is a member of the azocine family, which are eight-membered N-heterocyclic compounds known for their structural complexity and biological activity .
Métodos De Preparación
The synthesis of 5,9-Methanofuro[3,2-D]azocine involves several steps. One common method includes the addition reactions of enaminones with acenaphthoquinone, followed by oxidative cleavages of the corresponding vicinal diols This method is notable for its excellent yields, simple synthesis procedure, and mild reaction conditions
Análisis De Reacciones Químicas
5,9-Methanofuro[3,2-D]azocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage of vicinal diols results in the formation of azocine derivatives .
Aplicaciones Científicas De Investigación
5,9-Methanofuro[3,2-D]azocine has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex organic compounds. In biology and medicine, azocine derivatives have been studied for their potential therapeutic properties, including antitussive, antihypertensive, analgesic, nasal decongestant, and anti-malarial activities . The compound’s unique structure also makes it an interesting subject for structural and conformational studies.
Mecanismo De Acción
The mechanism of action of 5,9-Methanofuro[3,2-D]azocine is not well-documented. like other azocine derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
5,9-Methanofuro[3,2-D]azocine can be compared with other azocine derivatives, such as those synthesized via cycloaddition, fragmentation reactions, Dieckmann cyclization, tandem hydroboration reactions, Michael reactions, intramolecular Heck reactions, microwave- and photo-assisted reactions, ring-expansion reactions, and ring-closing metathesis . Each of these compounds has unique structural features and biological activities, making this compound a valuable addition to the family of azocine derivatives.
Propiedades
Número CAS |
72066-42-3 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
3-oxa-9-azatricyclo[6.3.1.02,6]dodeca-1,4,6,8,10-pentaene |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-5-7(1)10-8(6-9)2-4-12-10/h1-4,6H,5H2 |
Clave InChI |
SFFGLGDYBHNCDU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C(=CC1=NC=C2)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



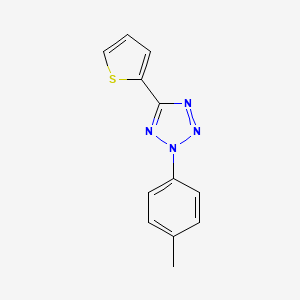
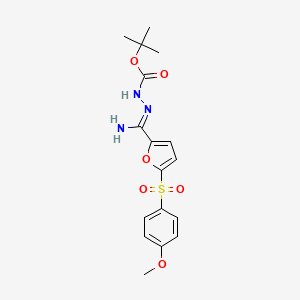
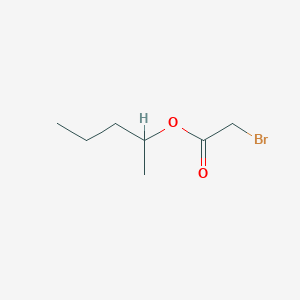
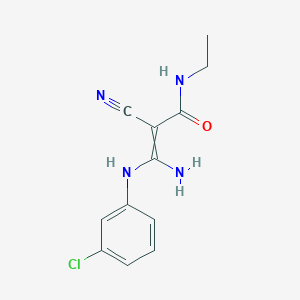
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
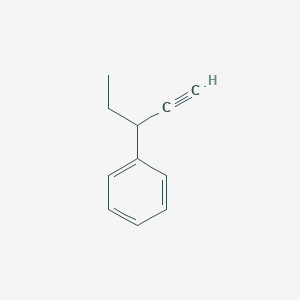
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
